1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]THIOUREA
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Overview
Description
1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea is a synthetic organic compound with the molecular formula C19H24N2OS. It is characterized by the presence of a benzyl group, a cyclohexyl group, and a furan-2-ylmethyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and furan-2-ylmethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl, cyclohexyl, or furan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-cyclohexylthiourea: Lacks the furan-2-ylmethyl group.
1-Benzyl-1-[(furan-2-yl)methyl]thiourea: Lacks the cyclohexyl group.
3-Cyclohexyl-1-[(furan-2-yl)methyl]thiourea: Lacks the benzyl group.
Uniqueness
1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea is unique due to the presence of all three functional groups (benzyl, cyclohexyl, and furan-2-ylmethyl) attached to the thiourea moiety. This unique combination of functional groups may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-benzyl-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c23-19(20-17-10-5-2-6-11-17)21(15-18-12-7-13-22-18)14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17H,2,5-6,10-11,14-15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIMIFLUFKNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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